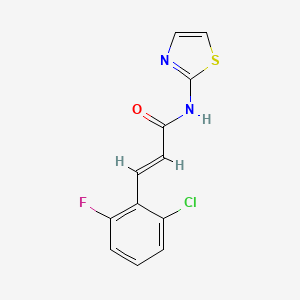
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the movement of chloride and bicarbonate ions across epithelial cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and digestive system. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis, as well as for other diseases that involve abnormal ion transport across cell membranes.
作用機序
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 acts as a noncompetitive inhibitor of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide by binding to a site on the cytoplasmic side of the channel pore. It does not affect the expression or localization of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide, but rather stabilizes the channel in a closed state, preventing ion flux through the pore. 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been shown to interact with multiple domains of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide, including the R-domain, the NBDs, and the transmembrane domains. The exact mechanism of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 binding and inhibition is still under investigation.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been shown to have a variety of biochemical and physiological effects on 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide and other ion channels. It can inhibit 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide-mediated chloride and bicarbonate transport in multiple cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 can also inhibit other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). In addition, 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been shown to reduce airway surface liquid volume and increase mucus viscosity in vitro and in vivo.
実験室実験の利点と制限
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has several advantages and limitations for lab experiments. Its high potency and selectivity for 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide make it a useful tool for studying 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide function and regulation. Its noncompetitive inhibition mechanism also allows for the investigation of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide gating and trafficking without affecting channel expression or localization. However, 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 can have off-target effects on other ion channels, and its long-term effects on cell viability and function are still unclear. In addition, the optimal concentration and duration of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 treatment may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 research. One area of focus is the development of more potent and selective 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide inhibitors that can overcome the limitations of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172. Another area of interest is the investigation of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 as a potential therapeutic agent for cystic fibrosis and other diseases that involve abnormal ion transport across cell membranes. 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 may also be useful for studying the role of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide in other physiological processes, such as inflammation, immunity, and cancer. Finally, the development of new tools and techniques for studying 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide and other ion channels may lead to new insights into their structure, function, and regulation.
合成法
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 can be synthesized using a variety of methods, including condensation reactions between 2-chloro-6-fluorobenzaldehyde and thiosemicarbazide, followed by cyclization and acylation steps. Other synthetic routes involve the use of thiazole derivatives and acryloyl chloride, or the use of 2-chloro-6-fluorobenzonitrile and thiosemicarbazone precursors. The purity and yield of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 can be optimized by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been used extensively in scientific research to study the function and regulation of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide and other ion channels. It has been shown to inhibit 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide-mediated chloride and bicarbonate transport in a dose-dependent manner, with an IC50 value of around 300 nM. 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has also been used to study the role of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide in epithelial fluid secretion, mucociliary clearance, and airway surface liquid homeostasis. In addition, 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been used to investigate the effects of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide mutations on channel gating, trafficking, and stability.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2OS/c13-9-2-1-3-10(14)8(9)4-5-11(17)16-12-15-6-7-18-12/h1-7H,(H,15,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUNDILDPOOVRV-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=NC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=NC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

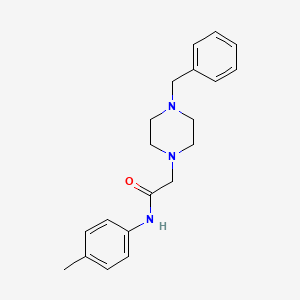
![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)

![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)
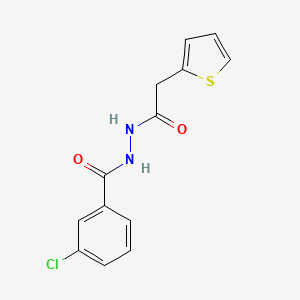

![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
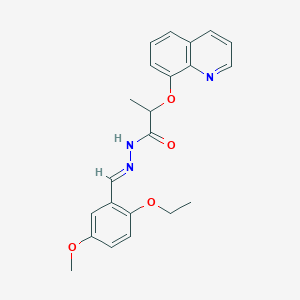
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)

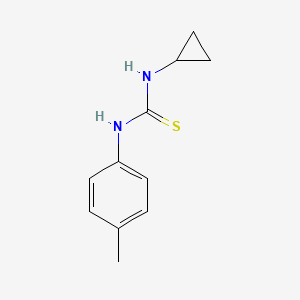
![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)